N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Overview
Description
Pheniramine Aminoxide is a derivative of Pheniramine, a H1-receptor antagonist, is an antihistamine with anticholinergic and sedative properties. Pheniramine is used to treat allergic conditions such as hay fever or urticaria.
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a tertiary amino compound and a member of pyridines.
Scientific Research Applications
Synthesis and Characterization
- N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been utilized in the synthesis and characterization of various compounds. For example, its derivatives are used in synthesizing copper(I) complexes with novel bidentate iminopyridine ligands, showcasing its role in the formation of complex metallic structures (Dehghanpour et al., 2007).
Reaction with Dipolarophiles
- This compound participates in reactions with dipolarophiles. Studies have shown its involvement in cycloadditions with substituted phenyl isocyanates, leading to the formation of various pyridine derivatives (Hisano et al., 1979).
Spectroscopic Analysis
- The compound has been the subject of detailed spectroscopic analysis using techniques like FTIR and Raman spectra. These studies help understand its molecular structure and vibrational properties, essential for its application in various fields of chemistry (Renuga et al., 2014).
Catalytic Applications
- It has been explored for its catalytic properties, particularly in the selective oxidation of tertiary amines. This research opens avenues for its use in catalytic processes, particularly in organic synthesis (Pina et al., 2007).
Coordination Chemistry
- Research has been conducted on its role in coordination chemistry, especially in the formation of dimethylplatinum(II) complexes. This highlights its potential in creating novel organometallic compounds (Thorn & Calabrese, 1988).
Copolymerization Processes
- The compound is used in copolymerization processes involving chromium(III) amino-bis(phenolato) complexes. Its role in these processes is critical for understanding polymer formation and structure (Devaine-Pressing et al., 2015).
Mechanism of Action
Target of Action
PheniramineAminoxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, redness, and edema .
Mode of Action
PheniramineAminoxide interacts with its target by competing with histamine for the histamine H1 receptor . Once bound, it acts as an inverse agonist . This reduces H1 receptor activity, leading to reduced itching, vasodilation, and capillary leakage, which in turn leads to less redness and edema .
Biochemical Pathways
It is known that the compound’s interaction with the histamine h1 receptor can suppress the histamine pathway , which is involved in allergic reactions.
Pharmacokinetics
It is known that similar compounds, such as pheniramine, are metabolized in the liver through processes such as hydroxylation, demethylation, and glucuronidation .
Result of Action
The binding of PheniramineAminoxide to the histamine H1 receptor results in a reduction of allergic symptoms such as itching, redness, and edema . This is due to the suppression of the histamine pathway, which is activated during allergic reactions .
Properties
IUPAC Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJQMNZLQVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891481 | |
Record name | Pheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12656-98-3 | |
Record name | Pheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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